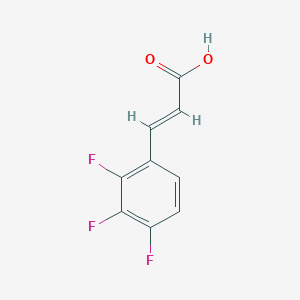

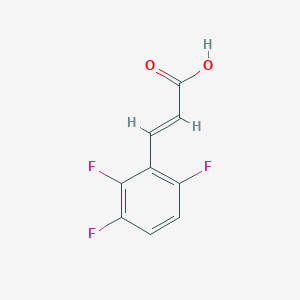

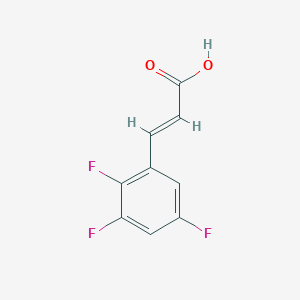

2,3,5-Trifluorocinnamic acid

Overview

Description

2,3,5-Trifluorocinnamic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into various related compounds and their chemical behaviors, which can be used to infer some aspects of this compound's properties and reactivity. For instance, the synthesis and properties of trifluorinated compounds are of significant interest due to their potential applications in pharmaceuticals and material science .

Synthesis Analysis

The synthesis of trifluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms. While the papers do not specifically address the synthesis of this compound, they do mention the use of trifluoroacetic acid as a catalyst in the synthesis of other compounds, suggesting that similar acidic conditions might be used in the synthesis of this compound . Additionally, the use of microflow systems for the synthesis of trifluorobenzoic acid indicates that such techniques could potentially be adapted for the synthesis of this compound, offering advantages in terms of yield and purity .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing effect of the trifluoromethyl groups. This could affect the compound's reactivity and the nature of its interactions with other molecules. For example, the presence of strong C–H⋯O hydrogen bonding in the crystal structure of 3,5-dinitrocinnamic acid suggests that this compound might also exhibit significant hydrogen bonding, which could influence its solid-state properties .

Chemical Reactions Analysis

Trifluorinated compounds are known to participate in various chemical reactions. The papers describe acid-catalyzed cycloadditions and domino reactions involving trifluoroacetic acid, which could be relevant to the reactivity of this compound . Furthermore, the photomechanical behavior of cinnamic acid derivatives, as discussed in the context of 3,4-dimethoxycinnamic acid, might also be pertinent to this compound, suggesting potential photochemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. The trifluoromethyl groups would likely increase the acid's lipophilicity and could affect its boiling and melting points. The papers also highlight the importance of crystalline structure in determining the photoreactivity of cinnamic acid derivatives, which could be relevant to the physical properties of this compound . Additionally, the synthesis of fluorinated amino acids indicates that trifluorinated compounds can be precursors to biologically active molecules, suggesting potential applications for this compound in the development of pharmaceuticals .

Scientific Research Applications

Catalysis and Organic Synthesis

Trifluoromethanesulfonic (triflic) acid, closely related to trifluorocinnamic acid, serves as an excellent catalyst for inducing cyclisation reactions to form complex polycyclic systems. This ability to facilitate cyclisation reactions highlights its potential application in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Haskins & Knight, 2002).

Material Science

In material science, derivatives of trifluorocinnamic acid, such as 2,4,5-trifluorobenzoic acid, have important applications. A study described a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, emphasizing the importance of such compounds in the pharmaceutical industry and material science (Deng et al., 2015).

Analytical Chemistry

Trifluoroacetic acid, another compound similar to trifluorocinnamic acid, is commonly used as a mobile phase additive in the analysis of proteins in liquid chromatography. Alternatives to trifluoroacetic acid are being evaluated to improve mass spectrometric sensitivity, underscoring the ongoing research into the properties and applications of trifluorinated compounds in analytical methodologies (Bobály et al., 2015).

Organic Reactions

Triflamides and triflimides, related to trifluorocinnamic acid through their trifluoromethyl groups, are widely used in organic chemistry for their high NH-acidity, lipophilicity, and catalytic activity. These compounds facilitate a variety of organic reactions, including cycloadditions, condensation reactions, and aminations, demonstrating the versatility and utility of trifluoromethylated compounds in synthetic chemistry (Moskalik & Astakhova, 2022).

Safety and Hazards

While specific safety and hazard information for 2,3,5-Trifluorocinnamic acid was not found, it’s generally advisable to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment and chemical impermeable gloves should be worn, and the compound should be handled in a well-ventilated area .

properties

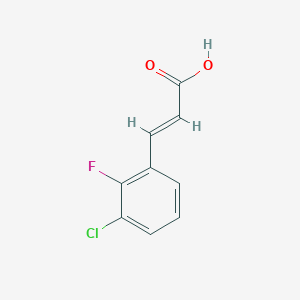

IUPAC Name |

(E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDPERUKPYYNEO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=CC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420764 | |

| Record name | 2,3,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

237761-79-4 | |

| Record name | 2,3,5-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237761-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

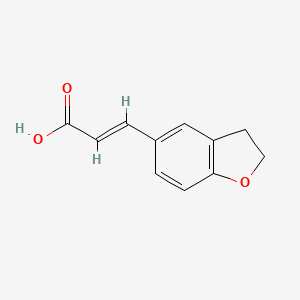

![(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid](/img/structure/B1310110.png)

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)